

An In-Depth Technical Guide to 2-Hydroxy-5-iminoazacyclopent-3-ene

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Compound of Interest

Compound Name: 2-Hydroxy-5-iminoazacyclopent-3-ene

Cat. No.: B1213968

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IUPAC Name: **2-Hydroxy-5-iminoazacyclopent-3-ene**

Synonyms: 2,5-Dihydro-5-imino-1H-pyrrol-2-ol

This technical guide provides a comprehensive overview of the chemical and biological properties of **2-Hydroxy-5-iminoazacyclopent-3-ene**, a pyrroline-class antibiotic. The information is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Detailed quantitative physicochemical data for **2-Hydroxy-5-iminoazacyclopent-3-ene** is not extensively available in publicly accessible literature. The following table summarizes the known information.

Property	Value	Source
Molecular Formula	C ₄ H ₆ N ₂ O	CymitQuimica
Physical Form	Solid	CymitQuimica

Further research is required to determine key physicochemical parameters such as melting point, boiling point, water solubility, pKa, and partition coefficient.

Biological Activity

2-Hydroxy-5-iminoazacyclopent-3-ene has been identified as a pyrroline-class antibiotic. It exhibits mild antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Spectrum

Specific minimum inhibitory concentration (MIC) values against a broad panel of bacterial strains have not been detailed in the available literature. Further studies are necessary to quantify its potency against various pathogenic bacteria.

Mechanism of Action

The precise mechanism of action for **2-Hydroxy-5-iminoazacyclopent-3-ene** has not been elucidated. Research into its molecular targets and how it interferes with bacterial growth and survival is needed.

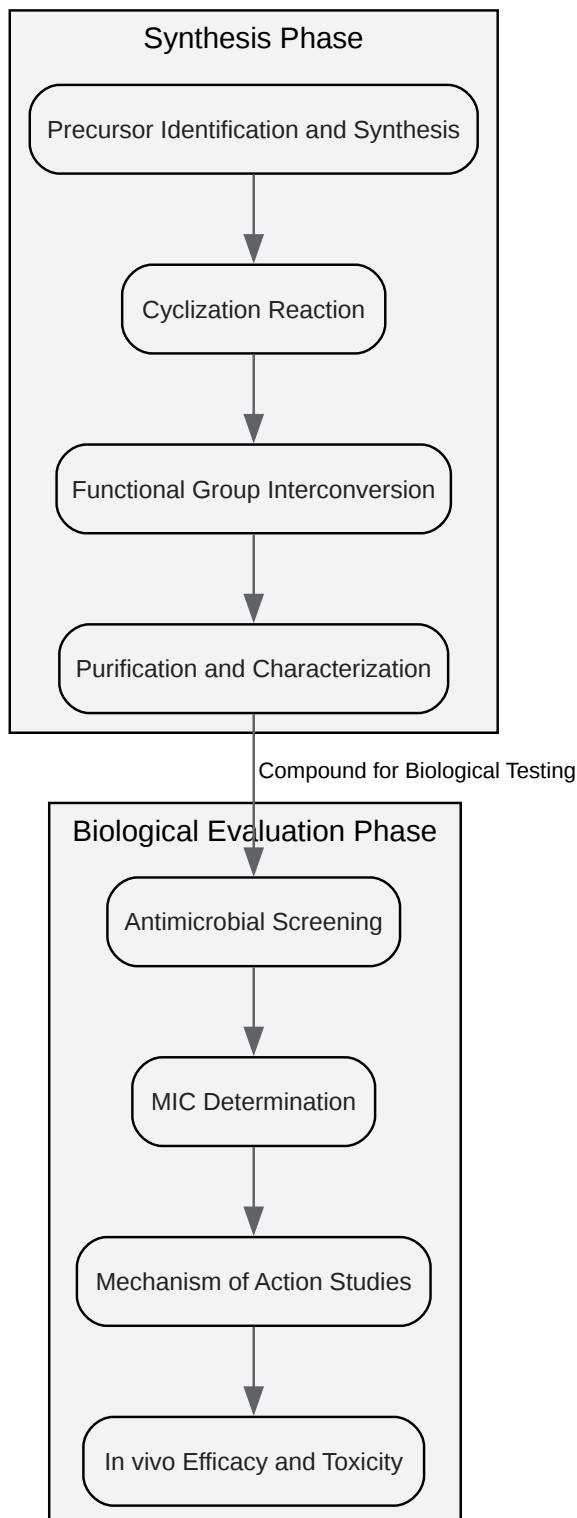
Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of **2-Hydroxy-5-iminoazacyclopent-3-ene** is not currently available in the public domain. General synthetic routes for related pyrrolinone and dihydropyrrole structures often involve multi-step reactions, including condensation and cyclization reactions.

Hypothetical Synthetic Workflow:

The synthesis of **2-Hydroxy-5-iminoazacyclopent-3-ene** could potentially involve the cyclization of a linear precursor containing the necessary carbon, nitrogen, and oxygen functionalities. The introduction of the imino and hydroxyl groups would be key steps in the synthetic pathway. A possible logical workflow for a research program aimed at its synthesis is outlined below.

Logical Workflow for Synthesis and Evaluation

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Caption: Logical workflow for the synthesis and biological evaluation of **2-Hydroxy-5-iminoazacyclopent-3-ene**.

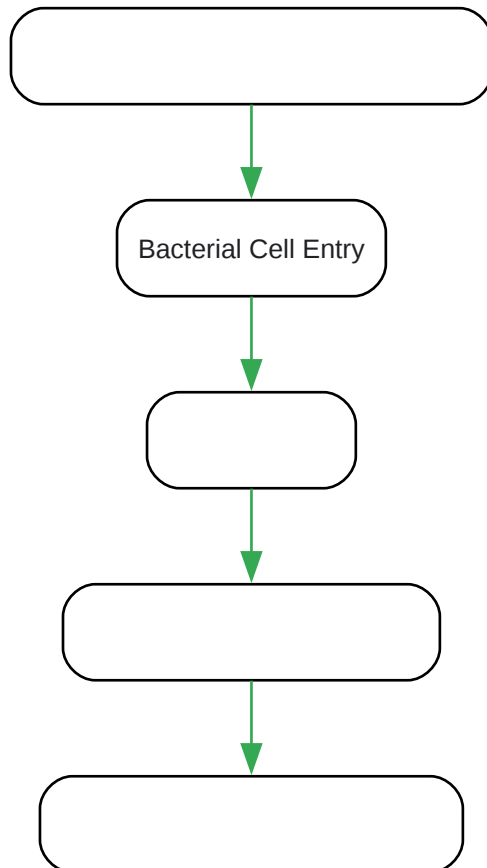
Signaling Pathways and Molecular Interactions

There is currently no information available in the scientific literature detailing the interaction of **2-Hydroxy-5-iminoazacyclopent-3-ene** with any specific cellular signaling pathways. To understand its biological effects and potential for drug development, it would be crucial to investigate its impact on key bacterial pathways, such as cell wall synthesis, protein synthesis, or DNA replication.

Hypothetical Target Interaction Pathway:

A generalized diagram illustrating the potential interaction of an antibiotic with bacterial cellular pathways is presented below. This is a conceptual representation and has not been experimentally validated for **2-Hydroxy-5-iminoazacyclopent-3-ene**.

Conceptual Antibiotic-Target Interaction Pathway



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Caption: A conceptual diagram of a potential antibiotic mechanism of action.

Future Research Directions

The limited available information on **2-Hydroxy-5-iminoazacyclopent-3-ene** highlights several areas for future research:

- **Elucidation of Physicochemical Properties:** Comprehensive characterization of its physical and chemical properties is essential for any further development.
- **Development of a Robust Synthetic Protocol:** A reliable and scalable synthesis method is required to produce sufficient quantities for detailed study.
- **In-depth Biological Evaluation:** A thorough investigation of its antimicrobial spectrum, potency (MIC values), and mechanism of action is crucial.
- **Toxicology and Pharmacokinetic Studies:** To assess its potential as a therapeutic agent, its safety profile and behavior in biological systems must be determined.
- **Exploration of Signaling Pathway Interactions:** Identifying the molecular targets and pathways affected by this compound will provide valuable insights into its biological activity.
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